(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE
Overview
Description
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is a synthetic organic compound that belongs to the class of fluorinated benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE typically involves the reaction of 2-fluorobenzoic acid with an appropriate amine derivative under specific conditions. One common method involves the use of an Eschenmoser coupling reaction, which is a highly modular and scalable method. This reaction can be carried out using 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated structure can provide insights into the role of fluorine in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved solubility.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and other interactions with the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds share a similar structure and are known for their significant pharmacological activity.
N’-[(Z)-AMINO(PHENYL)METHYLIDENE]BENZENECARBOHYDRAZONAMIDE: This compound has a similar core structure and is used in various research applications.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-9-5-4-8-11(12)14(18)19-17-13(16)10-6-2-1-3-7-10/h1-9H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWSRUUGOMZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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